1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 427.49 g/mol. This compound is classified as a substituted imidazolidine derivative, which incorporates both piperidine and phenyl groups, making it a candidate for various pharmacological applications.
The synthesis of 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves several steps:
Technical details regarding reaction conditions, catalysts, and purification methods are crucial for optimizing yield and purity but are often proprietary or found in specialized literature.
The molecular structure of 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can be described as follows:
InChI=1S/C22H22F3N3O3S/c23-16-6-8-19(9-7-16)30-15-21(28)24-12-10-17(11-13-24)25-14-20(27)26(22(25)29)18-4-2-1-3-5-18/h1-9,17H,10-15H2
This data provides insight into the connectivity and stereochemistry of the compound.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its pharmacological properties.
The mechanism of action for 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is not fully elucidated but can be hypothesized based on its structure:
Further studies are required to clarify these mechanisms through experimental pharmacology.
Data on melting point, boiling point, and density are often not readily available but can be determined experimentally or sourced from chemical databases.
The primary applications of 1-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione include:
Research into this compound's biological activity could lead to novel therapeutic agents with improved efficacy and safety profiles.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1